Dimethyl 7-(1-naphthoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate
Description
Dimethyl 7-(1-naphthoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate is a polycyclic heterocyclic compound featuring a pyrrolo[1,2-c]pyrimidine core. This scaffold is substituted at the 3-position with a 3,4-dimethoxyphenyl group and at the 7-position with a 1-naphthoyl moiety, while the 5- and 6-positions are esterified with methyl groups. Pyrrolo[1,2-c]pyrimidine derivatives are of interest in medicinal chemistry due to their resemblance to purine bases, enabling interactions with biological targets such as enzymes or receptors .
Properties
CAS No. |
618070-20-5 |
|---|---|
Molecular Formula |
C30H24N2O7 |
Molecular Weight |
524.5 g/mol |
IUPAC Name |
dimethyl 3-(3,4-dimethoxyphenyl)-7-(naphthalene-1-carbonyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate |
InChI |
InChI=1S/C30H24N2O7/c1-36-23-13-12-18(14-24(23)37-2)21-15-22-25(29(34)38-3)26(30(35)39-4)27(32(22)16-31-21)28(33)20-11-7-9-17-8-5-6-10-19(17)20/h5-16H,1-4H3 |
InChI Key |
JQMKZQQYMWVWLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C(=C(N3C=N2)C(=O)C4=CC=CC5=CC=CC=C54)C(=O)OC)C(=O)OC)OC |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound belongs to the class of pyrrolo[1,2-c]pyrimidines, which are known for their diverse biological activities. Its structure features:
- Naphthoyl Group : Contributes to the compound's interaction with various biological targets.
- Dimethoxyphenyl Substitution : Enhances lipophilicity and may influence receptor binding.
- Dicarboxylate Functionality : Potentially increases solubility and modulates pharmacokinetics.
Research indicates that compounds similar to Dimethyl 7-(1-naphthoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate can interact with various biological pathways:
- Antioxidant Activity : The compound may induce heme oxygenase-1 (HO-1) expression via activation of the Nrf2 signaling pathway. HO-1 is crucial for cellular defense against oxidative stress, which is implicated in neurodegenerative disorders .
- Anti-inflammatory Effects : By modulating inflammatory responses through the AMPK pathway, similar compounds have shown promise in reducing neuroinflammation .
Neuroprotective Effects
In a study involving a Parkinson's disease model, compounds with similar structures demonstrated significant neuroprotective effects. They reduced microglial activation and protected dopaminergic neurons from degeneration . This suggests that this compound might have therapeutic potential in treating neurodegenerative diseases.
Cytotoxicity Assessments
Cytotoxicity assays have been employed to evaluate the safety profile of related compounds. For instance, studies showed that while some pyrrolo[1,2-c]pyrimidines exhibit cytotoxic effects on cancer cell lines, they selectively spare normal cells . This selectivity is crucial for developing therapeutic agents with fewer side effects.
Study 1: Neuroprotective Properties in Animal Models
A notable animal study investigated the effects of a structurally analogous compound on neurodegeneration. The results indicated that administration led to a reduction in motor deficits and preservation of neuronal integrity in models of neurodegenerative diseases .
Study 2: Inflammatory Response Modulation
Another research effort focused on the anti-inflammatory properties of related compounds. The findings revealed that these compounds could significantly lower levels of pro-inflammatory cytokines in vitro, suggesting a mechanism by which they might exert protective effects in inflammatory conditions .
Data Summary
| Property/Activity | Observations |
|---|---|
| Antioxidant Activity | Induces HO-1 expression via Nrf2 activation |
| Anti-inflammatory Effects | Reduces cytokine levels in vitro |
| Neuroprotection | Protects dopaminergic neurons in animal models |
| Cytotoxicity | Selectively toxic to cancer cells |
Comparison with Similar Compounds
Structural Analogues
Pyrrolo[1,2-c]pyrimidine Derivatives
- Dimethyl 3-(2-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate (): Substituents: 2-chlorophenyl (3-position), 4-fluorobenzoyl (7-position). Key Differences: The absence of methoxy groups and the inclusion of halogens (Cl, F) alter electronic properties and lipophilicity. Applications: Safety data indicate stringent handling requirements (e.g., P210, P233 codes for flammability and storage), suggesting reactivity or instability under specific conditions .
- Ethyl 7-amino-6-cyano-1,2-dihydro-1-oxo-3-phenylpyrrolo[1,2-c]pyrimidine-4-carboxylate (): Substituents: Amino and cyano groups at positions 6 and 7, phenyl at position 3.
2.1.2 Pyrrolo[2,1-f][1,2,4]triazine Derivatives ():
- Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate :
- Substituents : 4-methoxyphenyl (4-position), p-tolyl (2-position).
- Bioactivity : Demonstrated potent antiviral activity (IC50 = 4 µg/mL) against influenza A/H1N1 via neuraminidase inhibition.
- Key Differences : The triazine ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity compared to the pyrimidine core of the target compound.
Electronic and Steric Effects
- The 3,4-dimethoxyphenyl group in the target compound donates electron density via methoxy substituents, enhancing π-π stacking interactions compared to halogenated analogues ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
